3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide
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Overview
Description
3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a phenyl group, and a trimethoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide typically involves the reaction of piperidine with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of analgesics and anti-inflammatory drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to opioid receptors, resulting in analgesic effects. The exact pathways and molecular interactions depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-phenyl-N-(3,4,5-trimethoxybenzoyl)thiourea
- N-phenyl-N-(3,4,5-trimethoxybenzoyl)guanidine
- N-phenyl-N-(3,4,5-trimethoxybenzoyl)acetamide
Uniqueness
3,4,5-trimethoxy-N-phenyl-N-(piperidine-1-carbonyl)benzamide is unique due to its specific structural features, such as the combination of a piperidine ring with a trimethoxybenzoyl moiety.
Properties
IUPAC Name |
N-phenyl-N-(3,4,5-trimethoxybenzoyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O5/c1-27-18-14-16(15-19(28-2)20(18)29-3)21(25)24(17-10-6-4-7-11-17)22(26)23-12-8-5-9-13-23/h4,6-7,10-11,14-15H,5,8-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLDDPRJCDKLOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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